3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid
Overview
Description
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is an organic compound that features a propionic acid moiety attached to a phenyl ring, which is further substituted with a tert-butoxycarbonylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Protection: The hydroxyl group of 4-hydroxybenzaldehyde is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form 4-tert-butoxycarbonylmethoxybenzaldehyde.
Aldol Condensation: The protected aldehyde undergoes an aldol condensation with malonic acid in the presence of a base like sodium ethoxide to form the corresponding β-hydroxy acid.
Decarboxylation: The β-hydroxy acid is then subjected to decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and condensation steps, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 4-tert-Butoxycarbonylmethoxybenzoic acid.
Reduction: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would depend on the specific active drug released.
Comparison with Similar Compounds
4-tert-Butoxycarbonylmethoxybenzoic acid: Similar structure but with a benzoic acid moiety instead of a propionic acid moiety.
3-(4-Methoxyphenyl)-propionic acid: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol: The reduced form of the compound, with an alcohol group instead of a carboxylic acid group.
Uniqueness: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is unique due to the presence of the tert-butoxycarbonylmethoxy group, which provides steric protection and can be selectively removed under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-14(18)10-19-12-7-4-11(5-8-12)6-9-13(16)17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECNGLYBIFTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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